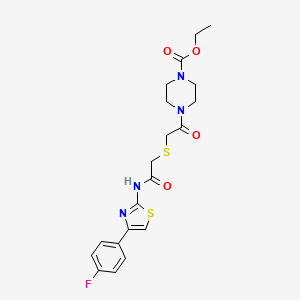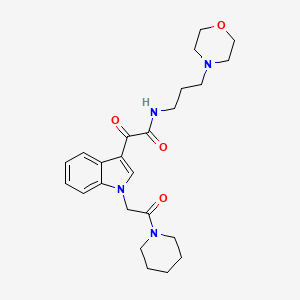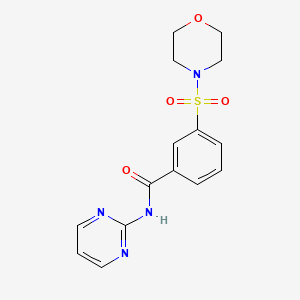![molecular formula C25H25N7O4S B2556365 1-[2-(8,9-二甲氧基-5-{[(4-硝基苯基)甲基]硫代}-[1,2,4]三唑并[1,5-c]喹啉-2-基)乙基]-3,5-二甲基-1H-吡唑 CAS No. 1173727-52-0](/img/structure/B2556365.png)
1-[2-(8,9-二甲氧基-5-{[(4-硝基苯基)甲基]硫代}-[1,2,4]三唑并[1,5-c]喹啉-2-基)乙基]-3,5-二甲基-1H-吡唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(8,9-dimethoxy-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a pyrazole ring, and various functional groups such as methoxy, nitrophenyl, and sulfanyl groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
科学研究应用
1-[2-(8,9-dimethoxy-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block for the synthesis of other complex organic molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties. It is used in research studies to evaluate its effects on various biological systems and to develop new therapeutic agents.
Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases. Its unique structure and functional groups make it a promising candidate for drug development.
Industry: The compound is used in the development of new materials and chemicals, particularly in the pharmaceutical and agrochemical industries. Its unique properties make it a valuable component in the formulation of new products.
作用机制
Pyrazole derivatives
Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of pyrazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Nitrobenzyl derivatives
Nitrobenzyl compounds are often used as photolabile protecting groups in caging technology to develop pro-drugs . The nitro group can be reduced to an amine, which can have various biological activities.
准备方法
The synthesis of 1-[2-(8,9-dimethoxy-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole involves multiple steps, each requiring specific reagents and conditions
Synthesis of Triazoloquinazoline Core: The triazoloquinazoline core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminobenzonitrile and hydrazine derivatives. The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure conditions.
Introduction of Pyrazole Ring: The pyrazole ring is introduced through a condensation reaction between the triazoloquinazoline core and a suitable pyrazole precursor. This step may require the use of a strong acid or base as a catalyst and may be carried out under reflux conditions.
Functional Group Modification: The final step involves the introduction of the methoxy, nitrophenyl, and sulfanyl groups. This can be achieved through various substitution reactions, each requiring specific reagents and conditions. For example, the methoxy groups can be introduced through methylation reactions using methyl iodide, while the nitrophenyl group can be introduced through nitration reactions using nitric acid.
化学反应分析
1-[2-(8,9-dimethoxy-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones. Common oxidizing agents used in these reactions include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the nitrophenyl group, converting it to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo substitution reactions at various positions, particularly at the methoxy and nitrophenyl groups. Common reagents used in these reactions include halogenating agents such as bromine or chlorine.
相似化合物的比较
1-[2-(8,9-dimethoxy-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole can be compared with other similar compounds, particularly those containing triazoloquinazoline and pyrazole structures.
Similar Compounds: Similar compounds include other triazoloquinazoline derivatives and pyrazole derivatives. These compounds share similar structural features and functional groups, leading to similar chemical properties and biological activities.
Uniqueness: The uniqueness of 1-[2-(8,9-dimethoxy-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole lies in its specific combination of functional groups and its potential biological activities. Its unique structure makes it a valuable compound for scientific research and drug development.
属性
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-5-[(4-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N7O4S/c1-15-11-16(2)30(28-15)10-9-23-27-24-19-12-21(35-3)22(36-4)13-20(19)26-25(31(24)29-23)37-14-17-5-7-18(8-6-17)32(33)34/h5-8,11-13H,9-10,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQZMBMHVOITJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC(=C(C=C4N=C3SCC5=CC=C(C=C5)[N+](=O)[O-])OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N7O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3-(diethylamino)propyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2556284.png)

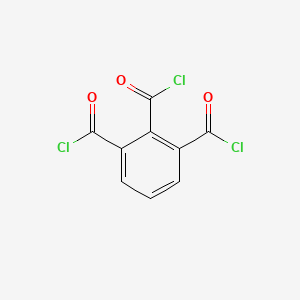
![2-[4-(Aminomethyl)phenyl]propan-2-ol](/img/structure/B2556290.png)
![(2S)-2-[(2-bromobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2556292.png)
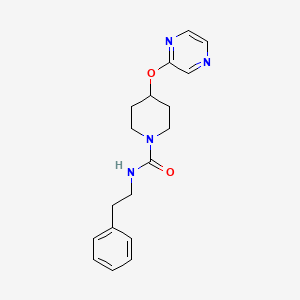
![N-[(pyridin-3-yl)methyl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2556295.png)
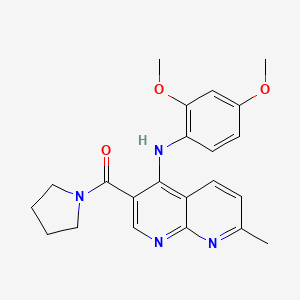
![2-Amino-2-[4-(dimethylamino)pyridin-3-yl]acetic acid](/img/structure/B2556298.png)
![2-[1-(Azepane-1-sulfonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2556300.png)
